
3-Decyltridecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Decyltridecan-1-ol is a long-chain primary fatty alcohol with the molecular formula C23H48O. It is characterized by a hydroxyl group (-OH) attached to the first carbon of a tridecane chain, which is further substituted by a decyl group at the third carbon. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical applications .
準備方法
Synthetic Routes and Reaction Conditions: 3-Decyltridecan-1-ol can be synthesized through various methods. One common approach involves the reduction of the corresponding aldehyde or ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method includes the hydrogenation of the corresponding alkene in the presence of a catalyst like palladium on carbon (Pd/C) .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of fatty acids or their esters. This process typically involves high-pressure hydrogen gas and a metal catalyst, such as nickel or palladium, to facilitate the reduction of the carbonyl group to a hydroxyl group .
化学反応の分析
Types of Reactions: 3-Decyltridecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated compounds.
科学的研究の応用
3-Decyltridecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of lipid metabolism and as a model compound for long-chain fatty alcohols.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers
作用機序
The mechanism of action of 3-Decyltridecan-1-ol involves its interaction with cellular membranes and enzymes. As a long-chain fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for enzymes involved in lipid metabolism, such as alcohol dehydrogenases and fatty acid synthases .
類似化合物との比較
2-Decyl-1-tetradecanol: Another long-chain fatty alcohol with similar physical properties but differing in the position of the decyl group.
Tridecan-1-ol: A simpler fatty alcohol without the decyl substitution, used in similar applications but with different reactivity and properties
Uniqueness: 3-Decyltridecan-1-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the decyl group at the third carbon enhances its hydrophobicity and affects its reactivity compared to other long-chain fatty alcohols .
特性
分子式 |
C23H48O |
|---|---|
分子量 |
340.6 g/mol |
IUPAC名 |
3-decyltridecan-1-ol |
InChI |
InChI=1S/C23H48O/c1-3-5-7-9-11-13-15-17-19-23(21-22-24)20-18-16-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3 |
InChIキー |
WXDZIUYUSQOVBX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Benzyl-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146783.png)
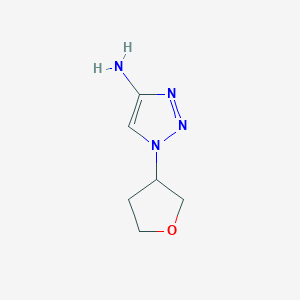
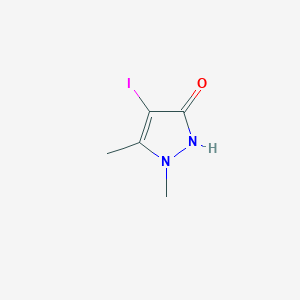
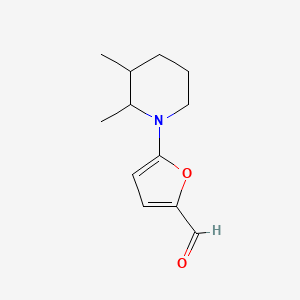
![N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13146796.png)
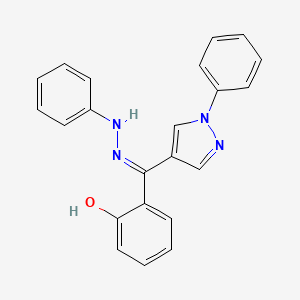
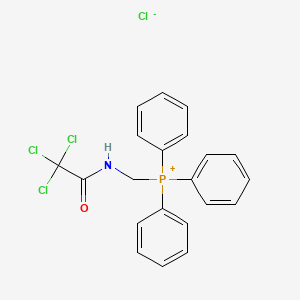
phosphanium bromide](/img/structure/B13146817.png)
![7-(3-Ethynylbenzyl)-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146821.png)


![7-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B13146849.png)
![3-Chloro-4-(diphenylamino)indeno[1,2-b]pyran-2(5H)-one](/img/structure/B13146854.png)
![2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13146868.png)
